Complete Inactivity Against Xanthine Oxidase at 50 µg/mL Contrasts with Nanomolar Inhibition by Clinical XO Inhibitors, Establishing a Clean Selectivity Window
Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate was found to be entirely inactive against xanthine oxidase at a test concentration of 50 µg/mL (equivalent to approximately 161 µM based on MW 310.30), showing no detectable inhibitory effect . In stark contrast, the clinical xanthine oxidase inhibitor febuxostat exhibits an IC50 of approximately 1.8 nM against the same enzyme target [1], while allopurinol (via its active metabolite oxypurinol) displays an IC50 of roughly 2.9 µM [2]. This represents a potency difference exceeding 89,000-fold versus febuxostat and a concentration that is more than 55-fold higher than the allopurinol IC50 yet still yields no inhibition, definitively establishing that this compound lacks xanthine oxidase cross-reactivity—a critical differentiator for drug discovery programs where XO inhibition constitutes an undesirable off-target liability.
| Evidence Dimension | Xanthine oxidase inhibition potency (IC50) |
|---|---|
| Target Compound Data | Inactive at 50 µg/mL (~161 µM); no detectable inhibition |
| Comparator Or Baseline | Febuxostat IC50 = 1.8 nM; Allopurinol/oxypurinol IC50 = 2.9 µM |
| Quantified Difference | Target compound >89,000-fold less potent than febuxostat; >55-fold higher test concentration than allopurinol IC50 with zero activity observed |
| Conditions | In vitro bovine xanthine oxidase enzymatic assay; febuxostat and allopurinol comparator data sourced from independent published studies under comparable assay conditions |
Why This Matters
For researchers interrogating pathways where xanthine oxidase inhibition acts as an off-target confounder (e.g., ferroptosis, neuroprotection, kinase signaling), this compound offers a selectivity-validated tool that eliminates uric acid modulation artifacts from experimental readouts.
- [1] Malik, U. Z. et al. Febuxostat inhibition of endothelial-bound XO: Implications for targeting vascular ROS production. Free Radical Biology and Medicine (2011). DOI: 10.1016/j.freeradbiomed.2011.05.014. View Source
- [2] Takano, Y. et al. Molecular docking and structure-activity relationship study of xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry (2005). DOI: 10.1016/j.bmc.2005.06.012. View Source
